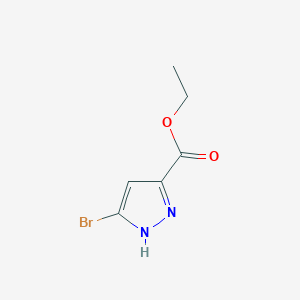

ethyl 5-bromo-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWIBLHEPZYWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719104 | |

| Record name | Ethyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392208-46-6 | |

| Record name | Ethyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-bromo-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-1H-pyrazole-3-carboxylate is a key heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromine atom and a versatile ethyl ester group on a pyrazole core, makes it an invaluable precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutics. The pyrazole motif is a well-established pharmacophore present in numerous approved drugs, and its derivatives are known to exhibit a broad spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery.

Core Compound Identification

CAS Number: 1392208-46-6[1]

Molecular Formula: C₆H₇BrN₂O₂[1]

IUPAC Name: this compound[1]

SMILES: CCOC(=O)C1=NNC(=C1)Br[1]

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in biological assays.

| Property | Value | Source |

| Molecular Weight | 219.04 g/mol | --INVALID-LINK--[1] |

| XLogP3-AA | 1.8 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 2 | --INVALID-LINK--[1] |

| Exact Mass | 217.9691 g/mol | --INVALID-LINK--[1] |

| Monoisotopic Mass | 217.9691 g/mol | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 55.1 Ų | --INVALID-LINK--[1] |

| Heavy Atom Count | 11 | --INVALID-LINK--[1] |

Synthesis of this compound

Part 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

The pyrazole core is typically constructed via a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydrazine. A common and efficient method involves the reaction of diethyl oxalate with a suitable three-carbon synthon, followed by cyclization with hydrazine. A well-established route starts from the Claisen condensation of a ketone with diethyl oxalate, followed by reaction with hydrazine.[2][3]

Figure 2: General synthesis of ethyl 5-aryl-1H-pyrazole-3-carboxylates.

Experimental Protocol (Inferred):

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve freshly cut sodium metal in absolute ethanol with cooling.

-

Claisen Condensation: To the freshly prepared sodium ethoxide solution, add diethyl oxalate. Then, add a solution of an appropriate ketone (e.g., acetone) in ethanol dropwise at a low temperature (e.g., 0-5 °C).

-

Reaction and Work-up: Allow the reaction to stir at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with a weak acid and extracted with an organic solvent.

-

Cyclization with Hydrazine: Dissolve the resulting crude β-dicarbonyl intermediate in a suitable solvent like ethanol or acetic acid. Add hydrazine hydrate and reflux the mixture for several hours.

-

Isolation and Purification: After cooling, the product often precipitates. The solid is collected by filtration, washed, and can be further purified by recrystallization to yield ethyl 1H-pyrazole-3-carboxylate.

Part 2: Bromination of Ethyl 1H-pyrazole-3-carboxylate

The second stage involves the regioselective bromination of the pyrazole ring. The C5 position of the pyrazole ring is susceptible to electrophilic substitution.

Figure 3: Bromination of ethyl 1H-pyrazole-3-carboxylate.

Experimental Protocol (Inferred from analogous reactions):

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 1H-pyrazole-3-carboxylate in a suitable solvent such as acetonitrile.

-

Addition of Brominating Agent: Add a brominating agent such as phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS). The choice of reagent can influence the reaction conditions and selectivity. The synthesis of a related compound utilizes tribromooxyphosphorus.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and carefully pour it into a pre-cooled saturated aqueous solution of a base like sodium carbonate to neutralize the acid. The product can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate due to the presence of three key functional handles: the N-H of the pyrazole ring, the ethyl ester, and the bromo substituent. The bromine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions.

Utility as a Building Block in Kinase Inhibitor Synthesis

The pyrazole scaffold is a common feature in many kinase inhibitors. The bromine atom at the C5 position of this compound serves as a convenient attachment point for aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the pyrazole core to optimize binding to the target kinase.

Figure 4: Suzuki-Miyaura coupling of this compound.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) several times.

-

Addition of Catalyst and Solvent: Under the inert atmosphere, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), followed by a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or DME/H₂O).

-

Reaction Conditions: Heat the reaction mixture with stirring. The temperature and reaction time will depend on the specific substrates and catalyst used. Microwave irradiation can often significantly reduce reaction times.[5]

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-1H-pyrazole-3-carboxylate.

Conclusion

This compound is a high-value building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its straightforward, albeit inferred, synthesis and the reactivity of its functional groups provide a versatile platform for the creation of diverse chemical libraries. The ability to readily participate in cross-coupling reactions like the Suzuki-Miyaura coupling makes it an essential tool for medicinal chemists aiming to develop novel therapeutics, especially in the area of kinase inhibitors. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a solid foundation for its use in research and development.

References

- 1. This compound | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of Ethyl 5-bromo-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-1H-pyrazole-3-carboxylate

In the landscape of modern drug discovery and development, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrazole nucleus is a privileged structure, prized for its metabolic stability and versatile substitution patterns that allow for fine-tuning of pharmacological activity. This compound is a particularly valuable bifunctional building block. The ester moiety at the C3 position serves as a versatile handle for amide bond formation, a cornerstone of medicinal chemistry, while the bromine atom at the C5 position provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular complexity. This guide provides a comprehensive overview of robust and reproducible synthetic strategies to access this key intermediate, grounded in established chemical principles and supported by field-proven insights.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals two primary strategic approaches to the synthesis of this compound. These strategies hinge on the timing of the bromination step relative to the formation of the pyrazole core.

Caption: Retrosynthetic pathways for this compound.

Strategy I: Post-Cyclization Bromination - A Two-Stage, High-Fidelity Approach

This strategy is arguably the most common and reliable, separating the construction of the heterocyclic core from the halogenation step. This modularity allows for better control and purification of the intermediate, often leading to a higher purity of the final product.

Workflow for Strategy I

Caption: Experimental workflow for the Post-Cyclization Bromination strategy.

Part A: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

The foundational Knorr pyrazole synthesis provides an efficient route to the pyrazole core.[1] The reaction proceeds via a Claisen condensation to form a 1,3-dicarbonyl intermediate, which is then cyclized with hydrazine.[2][3]

Causality Behind Experimental Choices:

-

Base: Sodium ethoxide is used as the base for the Claisen condensation. It is crucial that the alkoxide base matches the alcohol of the ester (ethanol in diethyl oxalate) to prevent transesterification, which would result in a mixture of products.

-

Solvent: Anhydrous ethanol is the solvent of choice as it is the conjugate acid of the ethoxide base, maintaining reaction equilibrium and providing good solubility for the reactants.

-

Cyclization Conditions: The cyclization with hydrazine hydrate is often performed in an acidic medium (like acetic acid) or neat. The acid catalyzes the dehydration steps involved in forming the pyrazole ring.[4][5]

Experimental Protocol: Ethyl 1H-pyrazole-3-carboxylate

-

Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small portions to anhydrous ethanol (approx. 10-15 mL per gram of sodium) at room temperature. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved.

-

Claisen Condensation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. A mixture of diethyl oxalate (1.0 eq) and dry acetone (1.0 eq) is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Intermediate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. A thick precipitate of the sodium salt of ethyl 2,4-dioxobutanoate will form.

-

Cyclocondensation: Cool the mixture again to 0-5 °C. Add hydrazine hydrate (1.0-1.1 eq) dropwise, followed by glacial acetic acid (2.0 eq).

-

Reaction Work-up: Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC. After completion, cool the mixture and reduce the solvent volume under reduced pressure.

-

Purification: Pour the residue into ice-water and adjust the pH to ~7 with a suitable acid or base if necessary. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Part B: Bromination of Ethyl 1H-pyrazole-3-carboxylate

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position due to its higher electron density.[6] To achieve bromination at the C5 position, the C4 position must be either blocked or the reaction conditions must favor C5 substitution. However, for the unsubstituted ethyl 1H-pyrazole-3-carboxylate, direct bromination can often lead to a mixture of products. A more selective method involves using a less reactive brominating agent or controlling the stoichiometry carefully.

Causality Behind Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine, reducing the formation of poly-brominated byproducts.

-

Solvent: A polar aprotic solvent like acetonitrile or DMF is suitable for this reaction.

Experimental Protocol: this compound

-

Reaction Setup: Dissolve Ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature. It is advisable to protect the reaction from light to prevent radical side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine. Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Strategy II: Direct Cyclization of a Brominated Precursor

This strategy involves synthesizing a brominated 1,3-dicarbonyl compound and then performing the cyclocondensation with hydrazine. While this approach appears more convergent, it can present challenges in the synthesis and stability of the brominated precursor and potential regioselectivity issues during cyclization.

Workflow for Strategy II

Caption: Experimental workflow for the Direct Cyclization strategy.

Experimental Protocol: Direct Cyclization

-

Precursor Synthesis: Prepare the sodium salt of diethyl oxalate as described in Strategy I. Add bromoacetone (1.0 eq) dropwise to the sodium ethoxide solution at 0-5 °C. Allow the reaction to proceed at room temperature overnight to form the brominated 1,3-dicarbonyl intermediate. Self-Validation Note: This intermediate can be unstable; it is often generated and used in situ without isolation.

-

Cyclocondensation: To the freshly prepared solution of the brominated precursor, add hydrazine hydrate (1.0 eq) at low temperature (0-5 °C).

-

Reaction and Work-up: Allow the mixture to stir at room temperature or with gentle heating until cyclization is complete (monitor by TLC). The work-up and purification would be similar to Strategy I, involving solvent removal, aqueous work-up, extraction, and chromatographic purification. Causality Note: The regioselectivity of the cyclization is critical. The nucleophilic attack of hydrazine can occur at either carbonyl group, potentially leading to a mixture of the desired 5-bromo isomer and the 3-bromo isomer. The electronic and steric environment of the carbonyls will dictate the major product.

Alternative Pathway: The Sandmeyer Reaction

For specialized applications, a Sandmeyer reaction offers a route from an amino-pyrazole.[7] This involves the diazotization of ethyl 5-amino-1H-pyrazole-3-carboxylate followed by a copper(I) bromide-mediated substitution.[8][9]

Causality Behind Experimental Choices:

-

Diazotization: This step requires cold, acidic conditions (using NaNO₂ and HBr) to form the unstable diazonium salt. Temperatures must be kept low (0-5 °C) to prevent premature decomposition.

-

Substitution: The subsequent reaction with CuBr facilitates the displacement of the diazonium group (N₂) with a bromide ion via a radical-nucleophilic aromatic substitution mechanism.[7]

This method is generally more complex and involves handling potentially hazardous diazonium intermediates, making it less common for bulk synthesis compared to the other strategies.

Data Summary and Comparison of Routes

| Parameter | Strategy I: Post-Cyclization Bromination | Strategy II: Direct Cyclization | Strategy III: Sandmeyer Reaction |

| Starting Materials | Diethyl oxalate, Acetone, Hydrazine, NBS | Diethyl oxalate, Bromoacetone, Hydrazine | Ethyl 5-amino-1H-pyrazole-3-carboxylate |

| Number of Steps | 2 (main steps) | 1-2 (often in-situ) | 2 (diazotization + substitution) |

| Typical Overall Yield | Good to Excellent | Moderate to Good | Moderate |

| Key Advantages | High purity, reliable, well-established, modular. | More convergent. | Useful for specific precursor availability. |

| Key Challenges | Potential for over-bromination if not controlled. | Stability of brominated intermediate, regioselectivity of cyclization. | Handling of unstable diazonium salts, safety concerns. |

Conclusion

For the reliable and scalable synthesis of this compound, the Post-Cyclization Bromination (Strategy I) represents the most robust and scientifically sound approach for research and development professionals. Its stepwise nature allows for clear checkpoints and purification of intermediates, ensuring high final product quality and reproducibility. While the direct cyclization method offers a more convergent path, it requires careful control over regioselectivity and handling of potentially unstable intermediates. The choice of synthesis should ultimately be guided by the specific requirements of the research goal, available starting materials, and the scale of the reaction.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to Ethyl 5-bromo-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile pharmacophore. Within this important class of heterocycles, Ethyl 5-bromo-1H-pyrazole-3-carboxylate emerges as a particularly valuable building block. Its trifunctional nature—possessing a reactive bromine atom, a modifiable ester group, and a pyrazole core with a reactive N-H site—provides medicinal chemists with a powerful tool for generating diverse molecular libraries and synthesizing complex target molecules, especially in the realm of protein kinase inhibitors.[1]

This technical guide offers a comprehensive overview of this compound, detailing its chemical properties, synthesis, and strategic applications in drug discovery and development.

Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a stable, crystalline solid at room temperature. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | Ethyl 3-bromo-1H-pyrazole-5-carboxylate | PubChem[2] |

| CAS Number | 1392208-46-6 | AbacipharmTech[3] |

| Molecular Formula | C₆H₇BrN₂O₂ | PubChem[2] |

| Molecular Weight | 219.04 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline solid | (Typical) |

| Melting Point | Not explicitly reported; related compounds like ethyl 3-methylpyrazole-5-carboxylate melt at 80-84 °C. | - |

Synthesis of the Pyrazole Core: A Mechanistic Approach

The synthesis of this compound is not typically a single-step process but rather a logical sequence involving the formation of the pyrazole-3-carboxylate core followed by selective bromination. The most common and robust method for constructing the core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]

Step 1: Formation of the 1,3-Dicarbonyl Intermediate

The synthesis begins with a Claisen condensation reaction. Diethyl oxalate is treated with ethyl acetate in the presence of a strong base, such as sodium ethoxide. The ethoxide anion deprotonates the α-carbon of ethyl acetate, generating an enolate nucleophile. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of diethyl 2-oxobutanedioate, a key 1,3-dicarbonyl intermediate.

Step 2: Cyclization with Hydrazine

The resulting 1,3-dicarbonyl compound is then reacted with hydrazine hydrate, typically in an acidic medium like glacial acetic acid.[4] The reaction proceeds via a nucleophilic attack from one of the hydrazine nitrogens onto one of the ketone carbonyls, followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration yields the stable aromatic pyrazole ring. This step is highly efficient and is the cornerstone of pyrazole synthesis.[4][5]

Step 3: Regioselective Bromination

With the ethyl 1H-pyrazole-3-carboxylate core constructed, the final step is the introduction of the bromine atom at the C5 position. This is achieved through electrophilic aromatic substitution. The pyrazole ring is electron-rich and susceptible to halogenation. Treatment with a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent like tetrahydrofuran, results in the selective bromination at the C5 position.[6] The regioselectivity is dictated by the electronic properties of the pyrazole ring, where the C5 position is often kinetically favored for electrophilic attack.

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Predicted ¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5-14.5 (s, 1H): This broad singlet corresponds to the acidic N-H proton of the pyrazole ring. Its chemical shift can be highly variable and concentration-dependent.

-

δ 6.8-7.0 (s, 1H): A sharp singlet representing the C4-H proton on the pyrazole ring.

-

δ 4.35 (q, J = 7.1 Hz, 2H): A quartet corresponding to the -OCH₂- protons of the ethyl ester group.

-

δ 1.30 (t, J = 7.1 Hz, 3H): A triplet for the terminal -CH₃ protons of the ethyl ester group.

Predicted ¹³C NMR (101 MHz, DMSO-d₆):

-

δ 160-162: Carbonyl carbon of the ester.

-

δ 140-142: C3 carbon of the pyrazole ring (attached to the ester).

-

δ 130-132: C5 carbon of the pyrazole ring (attached to bromine).

-

δ 110-112: C4 carbon of the pyrazole ring.

-

δ 61-62: -OCH₂- carbon of the ethyl ester.

-

δ 14-15: -CH₃ carbon of the ethyl ester.

Chemical Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecule, making it a powerful scaffold for building molecular complexity.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The C5-Br bond is the primary site for diversification via palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups. This is arguably the most common method for elaborating bromo-heterocycles in drug discovery programs.[8][9] A typical protocol involves a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system like dioxane/water.[8][10]

-

Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl moieties, which can serve as handles for further chemistry (e.g., click reactions) or as components of the final target molecule.

-

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds, introducing primary or secondary amines at the C5 position, a common feature in many kinase inhibitors.

The reactivity order for halogens in these couplings is generally I > Br > Cl, making the 5-bromo derivative an ideal substrate that balances high reactivity with good stability and availability.

Modification of the Ester Group

The ethyl ester at the C3 position provides another handle for modification:

-

Hydrolysis: Saponification with a base like lithium hydroxide or sodium hydroxide readily converts the ester to the corresponding carboxylic acid.[11] This acid can then be used in amide bond formation, a critical reaction in drug synthesis.

-

Amidation: Direct conversion of the ester to an amide can sometimes be achieved by heating with an amine, or more commonly, after hydrolysis to the acid, using standard peptide coupling reagents (e.g., HATU, HOBt).

Functionalization of the Pyrazole N-H

The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated. This N1 position is crucial for modulating the pharmacokinetic properties (e.g., solubility, metabolic stability) of the final compound and for establishing key interactions within a protein's binding pocket.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis and drug discovery. Its strategic placement of three distinct functional groups allows for a controlled, stepwise elaboration to generate a vast chemical space. The proven utility of its C5-bromo group in robust palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists aiming to synthesize novel therapeutics, particularly in the competitive field of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage the power of the pyrazole scaffold in their work.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

physical and chemical properties of ethyl 5-bromo-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to Ethyl 5-bromo-1H-pyrazole-3-carboxylate

Prepared by a Senior Application Scientist

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and rigid conformational structure make it a privileged scaffold for engaging with biological targets. Compounds incorporating the pyrazole moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-pyretic, and antimicrobial properties[1][2]. This compound emerges as a particularly valuable building block in this context. It is a trifunctional molecule, presenting a reactive bromine atom, a modifiable ester group, and a pyrazole N-H group, offering multiple avenues for synthetic elaboration and library development. This guide provides an in-depth analysis of its physical, chemical, and spectral properties, offering field-proven insights for researchers and drug development professionals aiming to leverage this versatile intermediate.

Physicochemical and Structural Properties

A comprehensive understanding of a molecule's physical properties is fundamental to its application in research and development, influencing everything from reaction setup to formulation. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₆H₇BrN₂O₂ | [3] |

| Molecular Weight | 219.04 g/mol | [3] |

| CAS Number | 1392208-46-6 | [3] |

| Canonical SMILES | CCOC(=O)C1=NNC(=C1)Br | [3] |

| InChIKey | WTWIBLHEPZYWRK-UHFFFAOYSA-N | [3] |

| Appearance | White to light yellow solid | [4] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

Spectral Characterization: A Fingerprint of the Molecule

Spectroscopic analysis provides an unambiguous structural confirmation of the molecule. Based on its functional groups and data from analogous structures, the following spectral characteristics are expected.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. Key signals would include a triplet for the methyl protons (-CH₃) of the ethyl group around 1.3 ppm, a quartet for the methylene protons (-CH₂-) of the ethyl group around 4.3 ppm, and a singlet for the C4-proton on the pyrazole ring, typically appearing around 6.5-7.0 ppm. The N-H proton will likely appear as a broad singlet at a variable chemical shift, often downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for the six carbon atoms. The ester carbonyl carbon (C=O) would be the most downfield signal (around 160 ppm). The pyrazole ring carbons would appear in the aromatic region, with the bromine-bearing C5 being significantly influenced by the halogen. The ethyl group carbons would appear upfield, with the -CH₂ carbon around 61 ppm and the -CH₃ carbon around 14 ppm[5].

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong absorption band around 1720-1730 cm⁻¹ corresponds to the C=O stretching of the ester group[1]. A broad band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration of the pyrazole ring. C-H stretching and C-Br stretching vibrations would also be present at their characteristic frequencies[1].

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of the bromine atom. The exact mass would be 217.96909 Da[3].

Chemical Properties and Reactivity

The synthetic utility of this compound stems from its three primary reactive sites, which can be addressed with high selectivity. Understanding the causality behind these reaction pathways is key to designing successful synthetic strategies.

Key Reactive Sites:

-

N-H of the Pyrazole Ring: The proton on the pyrazole nitrogen is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile, making N-alkylation or N-arylation a common and straightforward transformation. This is a critical step for introducing diversity and modulating the pharmacokinetic properties of the final compound.

-

C5-Bromine Atom: The bromine atom attached to the pyrazole ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, significantly expanding the accessible chemical space. The bromine can also be displaced via nucleophilic aromatic substitution under certain conditions[6].

-

Ethyl Ester Group: The ester functionality can be easily hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding carboxylic acid[7]. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, a common functional group in bioactive molecules.

Workflow for Synthetic Elaboration

The following diagram illustrates a typical workflow for diversifying the this compound core, showcasing the independent reactivity of its functional groups.

Caption: Synthetic diversification pathways for the core molecule.

Exemplary Protocol: Synthesis of this compound

This protocol is a representative synthesis adapted from procedures for analogous compounds[7]. The described method is self-validating, as reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by spectroscopic methods.

Objective: To synthesize this compound from ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.

Materials:

-

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

-

Phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅

-

Acetonitrile (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous acetonitrile.

-

Expertise & Experience: Using anhydrous solvent is critical as phosphorus oxybromide reacts violently with water. The inert nitrogen atmosphere prevents the ingress of moisture.

-

-

Addition of Brominating Agent: Carefully add phosphorus oxybromide (POBr₃) (approx. 1.5 equivalents) portion-wise to the stirred solution at room temperature. The addition may be exothermic.

-

Trustworthiness: Portion-wise addition allows for better temperature control, preventing runaway reactions.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours. Monitor the reaction progress by TLC, eluting with a mixture of ethyl acetate and hexane. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a pre-cooled saturated aqueous solution of sodium bicarbonate.

-

Causality: This step neutralizes the acidic byproducts and quenches any remaining phosphorus oxybromide. The slow addition to a cooled solution is a crucial safety measure to manage the vigorous gas evolution (CO₂) and exothermic nature of the quench.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound as a solid.

Significance in Drug Discovery

The title compound is a valuable intermediate for creating libraries of molecules for high-throughput screening. The pyrazole core is a known bioisostere for amide and other functional groups, allowing it to mimic peptide backbones and interact with enzyme active sites. Derivatives of substituted pyrazole carboxylates have demonstrated significant potential as:

-

Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX), certain pyrazole derivatives exhibit potent anti-inflammatory effects[2][8].

-

Insecticides: Some N-substituted pyrazole carboxylates act as potent insecticides by blocking ryanodine receptors in insects, leading to uncontrolled calcium release and paralysis[9].

-

Antimicrobial and Anticancer Agents: The pyrazole scaffold is present in numerous compounds investigated for their antibacterial, antifungal, and anticancer activities[1][6].

Safety and Handling

As a laboratory chemical, this compound requires careful handling. Based on GHS classifications for this and structurally related compounds, the following hazards are identified:

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood[10][11].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side shields or goggles[10][11].

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling[11].

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[10].

-

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-bromo-1H-pyrazole-5-carboxylate [myskinrecipes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate [smolecule.com]

- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | 500011-92-7 | AVA01192 [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Safety and Handling of Ethyl 5-bromo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-1H-pyrazole-3-carboxylate is a key heterocyclic intermediate in medicinal chemistry and drug discovery. Its utility as a scaffold for the synthesis of diverse bioactive molecules necessitates a thorough understanding of its safe handling, reactivity, and potential hazards.[1] This guide provides a comprehensive overview of the essential safety protocols, experimental considerations, and risk mitigation strategies for researchers working with this compound. The information presented herein is synthesized from regulatory guidelines, safety data sheets, and established laboratory practices to ensure scientific integrity and promote a culture of safety in the research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] Understanding these classifications is the first step in implementing appropriate safety measures.

GHS Hazard Classification

The primary hazards associated with this compound are related to its irritant properties.[2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 56956185[2]

Precautionary Statements

To mitigate the risks associated with these hazards, the following precautionary statements should be strictly adhered to:[2]

-

Prevention: P261, P264, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

A detailed explanation of these P-statements can be found in the ECHA guidance on classification and labelling.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of this compound is crucial for its safe handling and for predicting its behavior in chemical reactions.

| Property | Value |

| Molecular Formula | C₆H₇BrN₂O₂ |

| Molecular Weight | 219.04 g/mol |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane. |

Source: PubChem CID 56956185[2]

Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is paramount to minimize exposure and prevent accidents. These protocols are derived from established laboratory safety practices and regulatory guidelines.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the most critical line of defense for laboratory personnel.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn when handling larger quantities or when there is a splash hazard. | Protects against eye irritation from dust particles and accidental splashes.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Glove thickness and material should be chosen based on the solvent used and the duration of handling. | Prevents skin irritation and potential absorption.[2] |

| Skin and Body Protection | A flame-retardant laboratory coat. Additional protective clothing may be necessary for large-scale operations. | Protects against skin contact and contamination of personal clothing. |

| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents respiratory tract irritation from inhalation of dust or aerosols.[2] |

Engineering Controls

Engineering controls are designed to remove the hazard at the source and are a more effective means of exposure control than PPE.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Safety Showers and Eyewash Stations: These should be readily accessible in the immediate work area for emergency use.

Storage and Incompatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and heat.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous and potentially hazardous reactions.[3]

Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling reactions.

Causality Behind Experimental Choices

The pyrazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its metabolic stability.[1] The bromo-substituent at the 5-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, and alkynyl groups, enabling the rapid generation of diverse chemical libraries for drug discovery programs. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and purity.

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] The following is a representative, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is adapted from established procedures for similar brominated heterocyclic compounds.

Materials

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Seal the flask and evacuate and backfill with an inert gas (this cycle should be repeated three times).

-

Under the inert atmosphere, add the anhydrous and degassed solvent via syringe.

-

Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validating System

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material and the formation of the product.

-

Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected shifts in the NMR spectra for a similar brominated pyrazole carboxylate can serve as a reference.[5]

Risk Assessment and Mitigation

A thorough risk assessment should be conducted before commencing any work with this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial to minimize harm.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops and persists.[3]

-

Eye Contact: In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: If swallowed, do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[3]

Accidental Release Measures

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

-

Large Spills: For large spills, evacuate the area and prevent further leakage or spillage if safe to do so. Wear appropriate PPE and contain the spill. Collect the spilled material and place it in a designated waste container.

Toxicological and Ecotoxicological Information

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

-

Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not dispose of down the drain or in general waste.

-

Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Conclusion

This compound is a valuable reagent in drug discovery, but its handling requires a diligent and informed approach to safety. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is essential to supplement this information with specific Safety Data Sheets and institutional safety guidelines.

References

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Sourcing and Application of Ethyl 5-bromo-1H-pyrazole-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole moiety stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents. Its unique electronic properties and conformational flexibility allow for diverse interactions with protein active sites, making it a favored scaffold for the development of novel drugs. Pyrazole derivatives have found applications as anti-inflammatory, anti-cancer, and antiviral agents, underscoring their therapeutic versatility.[1] This guide focuses on a key derivative, ethyl 5-bromo-1H-pyrazole-3-carboxylate, providing an in-depth analysis of its commercial availability, synthesis, and strategic application in drug development, particularly in the realm of kinase inhibition.

I. Commercial Availability and Sourcing

This compound (CAS No. 1392208-46-6) is a readily available building block for synthetic and medicinal chemists.[2] A variety of chemical suppliers offer this compound in research to bulk quantities, ensuring a stable supply chain for drug development programs.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Additional Information |

| AbacipharmTech | AB12767 | >95% | Global supplier of fine chemicals. |

| BLD Pharm | 1392208-46-6 | >97% | Offers a range of package sizes. |

| PubChem | CID 56956185 | Varies | Database with multiple listed vendors.[3] |

Note: Availability and purity may vary. It is recommended to contact suppliers directly for the most current information.

The isomeric compound, ethyl 3-bromo-1H-pyrazole-5-carboxylate (CAS No. 1886994-07-5), is also commercially available and may serve as an alternative starting material or a scaffold for comparative studies.

II. Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. A common and reliable approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by bromination. This section outlines a representative, field-proven protocol.

A. Synthetic Scheme

Figure 1: General synthetic routes to this compound.

B. Experimental Protocol: Cyclocondensation Route

This protocol describes the synthesis from diethyl 2-bromo-3-oxosuccinate and hydrazine hydrate. This method is advantageous due to the commercial availability of the starting materials and the straightforward reaction conditions.

1. Materials and Reagents:

-

Diethyl 2-bromo-3-oxosuccinate

-

Hydrazine hydrate

-

Ethanol, absolute

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

2. Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 2-bromo-3-oxosuccinate (1.0 eq) in absolute ethanol (5-10 mL per gram of substrate).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

3. Self-Validating System and Causality:

-

Excess Hydrazine: A slight excess of hydrazine hydrate ensures the complete consumption of the dicarbonyl starting material.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate.

-

Aqueous Work-up: The washing steps with saturated sodium bicarbonate and brine are crucial for removing any unreacted starting materials, acidic byproducts, and residual hydrazine, ensuring the purity of the final product.

III. Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazole core of this compound serves as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of chemical space and the optimization of inhibitor-target interactions.

A. The Janus Kinase (JAK) - STAT Signaling Pathway: A Key Therapeutic Target

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[4][5] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancer.[4][5] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to this pathway. Upon cytokine binding to their receptors, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[4][6]

Figure 2: The role of pyrazole-based inhibitors in the JAK-STAT signaling pathway.

B. This compound in the Synthesis of Selective JAK Inhibitors

The development of selective JAK inhibitors is a major goal in medicinal chemistry to minimize off-target effects. This compound can be utilized as a starting material for the synthesis of such inhibitors. For instance, the bromine atom can be replaced via a Suzuki or Buchwald-Hartwig coupling reaction to introduce various aryl or heteroaryl groups that can specifically interact with the ATP-binding pocket of a particular JAK isoform. The ester group can be hydrolyzed to the corresponding carboxylic acid and then coupled with various amines to further explore the chemical space and optimize the pharmacokinetic properties of the inhibitor.

This strategic functionalization allows for the fine-tuning of the inhibitor's selectivity and potency, ultimately leading to the development of safer and more effective drugs for the treatment of diseases driven by aberrant JAK-STAT signaling.

IV. Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. Its pyrazole core serves as a privileged scaffold for the design of potent and selective inhibitors of various biological targets, most notably kinases. The synthetic protocols outlined in this guide, coupled with an understanding of its application in targeting pathways like the JAK-STAT cascade, provide a solid foundation for researchers, scientists, and drug development professionals to leverage this valuable compound in their quest for novel therapeutics.

V. References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from --INVALID-LINK--

-

AbacipharmTech. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--

-

BLD Pharm. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--

-

Tan, L., et al. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 58(16), 6589-6606. --INVALID-LINK--

-

Norman, P. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Progress in Medicinal Chemistry, 53, 1-52. --INVALID-LINK--

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. --INVALID-LINK--

-

Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved January 5, 2026, from --INVALID-LINK--

-

OSTI.GOV. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. Retrieved January 5, 2026, from --INVALID-LINK--

References

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Sonogashira Coupling of Ethyl 5-Bromo-1H-Pyrazole-3-Carboxylate with Terminal Alkynes

Introduction: The Strategic Importance of Pyrazole Alkynylation

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and valuable physicochemical properties. The functionalization of the pyrazole scaffold is therefore of paramount importance for the development of novel therapeutic agents and advanced materials. Among the various carbon-carbon bond-forming reactions, the Sonogashira coupling stands out as a powerful and versatile tool for the direct introduction of alkynyl moieties onto aromatic and heteroaromatic rings.[1][2][3] This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is catalyzed by a palladium complex and typically employs a copper(I) co-catalyst in the presence of a mild base.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of ethyl 5-bromo-1H-pyrazole-3-carboxylate with various terminal alkynes. The resulting 5-alkynyl-1H-pyrazole-3-carboxylates are valuable intermediates for the synthesis of more complex molecular architectures. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and discuss critical experimental parameters to ensure successful and reproducible outcomes.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[2][6] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

1. The Palladium Catalytic Cycle: The cycle commences with the active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[1]

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound, forming a Pd(II)-pyrazole complex. This is often the rate-determining step for aryl bromides.[1][6]

-

Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. This step forms a diorganopalladium(II) intermediate and regenerates the copper(I) catalyst.[6][7]

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynylpyrazole product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

2. The Copper Co-Catalyst Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][3]

-

π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[6]

-

Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[6] This species is then ready for the transmetalation step with the Pd(II)-pyrazole complex.

It is important to note that while the copper co-catalyst significantly accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[2][8] In cases where this side reaction is problematic, copper-free Sonogashira protocols can be employed, although they may require more forcing conditions or specialized ligands.[9][10]

Visualizing the Sonogashira Coupling Mechanism

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 5-Bromo-1H-Pyrazole-3-Carboxylate

Introduction: The Strategic Value of the Pyrazole Scaffold

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. Their role as central nodes in cellular signaling pathways makes them prime candidates for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and within this landscape, certain chemical structures have proven exceptionally fruitful. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, a core structure that appears in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] This prevalence is due to its unique combination of properties: it is a bioisostere of other aromatic systems, it is metabolically stable, and its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of Type I and Type II inhibitors.[5][6]

This guide focuses on a particularly versatile starting material for the construction of pyrazole-based kinase inhibitors: Ethyl 5-bromo-1H-pyrazole-3-carboxylate . This molecule is an ideal building block due to its two orthogonal functional handles. The ester at the C-3 position provides a site for amide bond formation, allowing for the introduction of a wide variety of substituents that can interact with the solvent-exposed region of the kinase. The bromine atom at the C-5 position is a prime site for carbon-carbon bond formation via cross-coupling reactions, enabling the exploration of a deep hydrophobic pocket within the ATP-binding site.[5][7] By strategically manipulating these two positions, researchers can rapidly generate large, diverse libraries of compounds to probe structure-activity relationships (SAR) and optimize for potency and selectivity against specific kinase targets.

Core Synthetic Strategies: A Modular Approach to Kinase Inhibitor Libraries

The synthesis of a kinase inhibitor library from this compound can be conceptualized as a modular, multi-step process. The general workflow involves sequential modification of the N-1, C-5, and C-3 positions of the pyrazole core.

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: N-Arylation of the Pyrazole Core via Buchwald-Hartwig Coupling

The first step in diversifying the scaffold is often the substitution at the N-1 position. While N-alkylation can be achieved through standard SN2 reactions, N-arylation requires a cross-coupling strategy. The Buchwald-Hartwig amination is a robust and widely used method for this transformation.

Causality: This step is critical for orienting the pyrazole core within the ATP binding site and for introducing substituents that can form additional interactions. The choice of the aryl group (R¹) can significantly impact kinase selectivity and the overall physicochemical properties of the final compound.

Detailed Protocol:

-

Reagent Preparation: To a dry, argon-flushed microwave vial, add this compound (1.0 eq), the desired aryl halide (e.g., aryl bromide or iodide, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand like XPhos or SPhos (0.1 eq).

-

Base and Solvent Addition: Add a base, typically cesium carbonate (Cs₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq). Add a dry, degassed solvent such as dioxane or toluene (to a concentration of ~0.1 M).

-

Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 30-90 minutes. Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the N-arylated product.

| Component | Role | Typical Reagents | Stoichiometry |

| Pyrazole Starting Material | Substrate | This compound | 1.0 eq |

| Aryl Halide | Coupling Partner | Aryl bromides, iodides | 1.1 - 1.5 eq |

| Palladium Source | Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 2 - 10 mol% |

| Ligand | Catalyst Stabilizer | XPhos, SPhos, RuPhos | 4 - 20 mol% |

| Base | Activator | Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 eq |

| Solvent | Reaction Medium | Dioxane, Toluene | Anhydrous |

Table 1: Reagents for N-Arylation via Buchwald-Hartwig Coupling.

Protocol 2: C-5 Functionalization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-5 position is an excellent handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura reaction.[7][8][9][10]

Causality: This functionalization is key to achieving inhibitor potency and selectivity. The group introduced at C-5 (R²) often occupies a hydrophobic pocket adjacent to the ATP-binding site. Tailoring the size, shape, and electronics of this group is a primary strategy for optimizing binding affinity and differentiating between closely related kinases.[5]

Detailed Protocol:

-

Reagent Preparation: In an argon-flushed flask, combine the N-substituted 5-bromo-pyrazole from Protocol 1 (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or XPhos Pd G2 (0.05 eq).[10]

-

Base and Solvent Addition: Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq). Add a solvent system such as 1,4-dioxane or a mixture of toluene/ethanol/water.

-

Reaction: Heat the mixture to 80-100 °C under an argon atmosphere and stir vigorously for 2-16 hours. Monitor the reaction progress by LC-MS or TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the residue by flash column chromatography to afford the C-5-arylated pyrazole.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3: Amide Bond Formation

The final diversification step typically involves converting the ethyl ester at the C-3 position into an amide. This is a robust, two-step procedure: saponification (hydrolysis) of the ester to the corresponding carboxylic acid, followed by amide coupling with a diverse amine.

Causality: The amide moiety is a critical pharmacophore. The N-H of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. The R³ group extends into the solvent-exposed region of the protein, providing a major opportunity to improve solubility, cell permeability, and other drug-like properties, often without significantly affecting the core binding interactions.[11]

Step 3a: Ester Hydrolysis (Saponification)

-

Reaction Setup: Dissolve the C-5-arylated pyrazole ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 ratio).

-